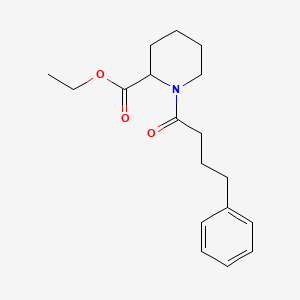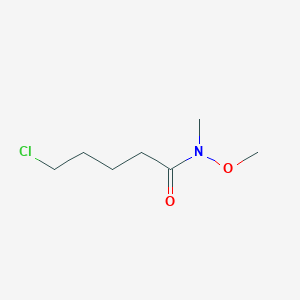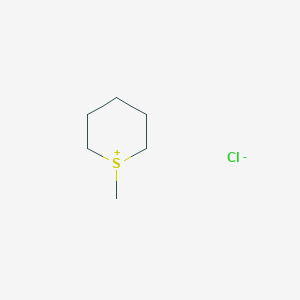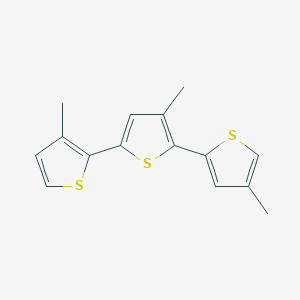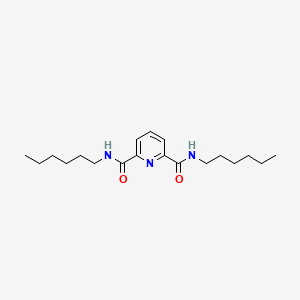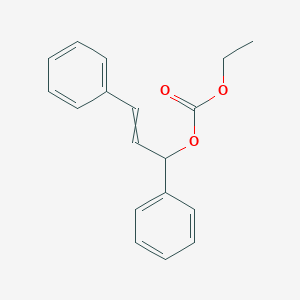
1,3-Diphenylprop-2-en-1-yl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two phenyl groups attached to a propenyl chain, which is further linked to an ethyl carbonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate can be synthesized through a multi-step process. The initial step involves the preparation of 1,3-diphenylprop-2-en-1-one (chalcone) via the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide . The resulting chalcone is then reacted with ethyl chloroformate in the presence of a base like pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylprop-2-en-1-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Employed in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 1,3-Diphenylprop-2-en-1-yl ethyl carbonate involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles such as thiols and amines. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylprop-2-en-1-one (chalcone): The parent compound, known for its wide range of biological activities.
Ethyl cinnamate: Another ester derivative with similar structural features but different reactivity and applications.
Benzylideneacetophenone: A closely related compound with similar chemical properties.
Uniqueness
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is unique due to its combination of the chalcone framework with an ethyl carbonate group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Eigenschaften
CAS-Nummer |
121440-71-9 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1,3-diphenylprop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)21-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
InChI-Schlüssel |
AIYDSHYGTGZCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



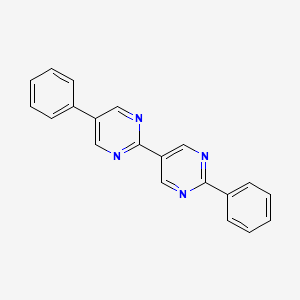
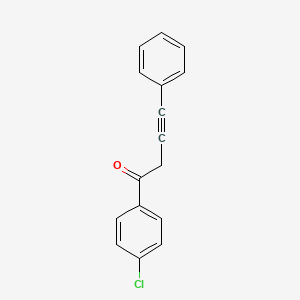
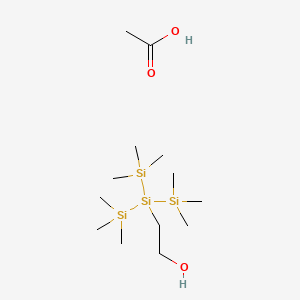
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
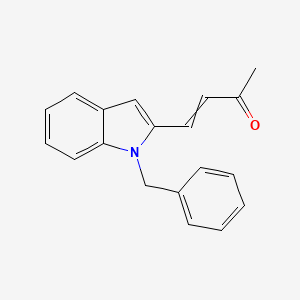

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
